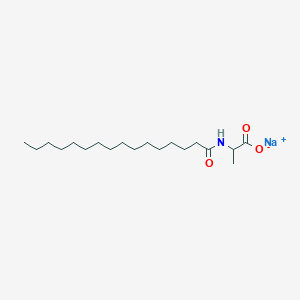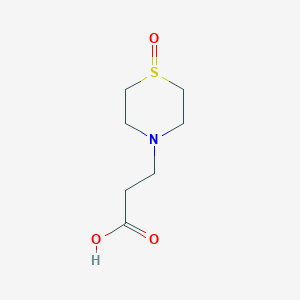![molecular formula C9H12O3S B12280210 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester CAS No. 131543-52-7](/img/structure/B12280210.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group, an acetylthio group, and a methyl ester group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo various transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the photochemical addition method makes it a promising approach for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the acetylthio and methyl ester groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an acetylthio group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is unique due to the presence of the acetylthio group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable building block for the synthesis of complex molecules with unique properties.
Propriétés
Numéro CAS |
131543-52-7 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
Clé InChI |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


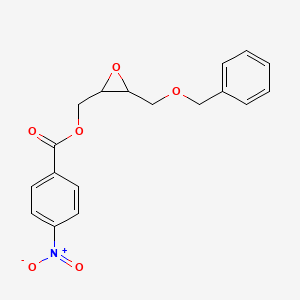
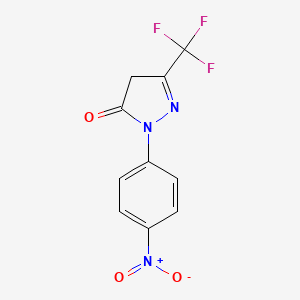
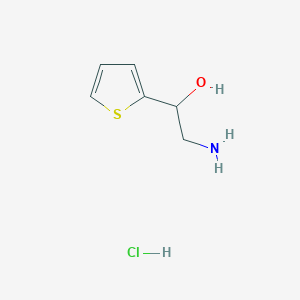

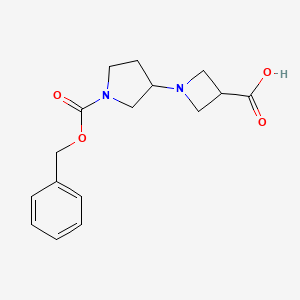
![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
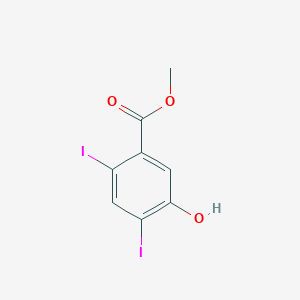
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)

